Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, (R)-
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Overview
Description
Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, ®- is a complex organic compound with a unique structure that combines elements of glycine, an amino acid, with additional functional groups that enhance its chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, ®- typically involves multiple steps. One common method starts with the esterification of glycine to form glycine methyl ester hydrochloride. This intermediate is then reacted with other reagents to introduce the acetylthio and phenylpropyl groups. The reaction conditions often involve the use of methanol as a solvent and trimethylsilyl chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, ®- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structure mimics certain natural substrates, allowing researchers to investigate biochemical pathways and mechanisms .
Medicine
Its ability to interact with biological molecules makes it a candidate for designing new therapeutic agents, particularly in the fields of oncology and neurology .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism by which Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, ®- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Glycine methyl ester hydrochloride: A simpler ester of glycine used in similar applications but lacks the additional functional groups.
N-methylglycine (sarcosine): Another derivative of glycine with different functional properties.
Glycine N-methyltransferase: An enzyme that catalyzes the methylation of glycine, producing N-methylglycine
Uniqueness
What sets Glycine, N-(2-((acetylthio)methyl)-1-oxo-3-phenylpropyl)-, methyl ester, ®- apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable tool in research and industrial applications, offering versatility and specificity that simpler compounds cannot match .
Properties
CAS No. |
124815-65-2 |
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Molecular Formula |
C15H19NO4S |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
methyl 2-[[(2R)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C15H19NO4S/c1-11(17)21-10-13(8-12-6-4-3-5-7-12)15(19)16-9-14(18)20-2/h3-7,13H,8-10H2,1-2H3,(H,16,19)/t13-/m0/s1 |
InChI Key |
ZZQJPPJIRYFBFN-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=O)SC[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)OC |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OC |
Origin of Product |
United States |
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